REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=[C:4]([O:12]B(O)O)[CH:3]=1.OO>C(O)(=O)C>[OH:12][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1
|
Name
|
4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC2=C1NC(O2)=O)OB(O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
stirred briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried i
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(NC(O2)=O)C(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |